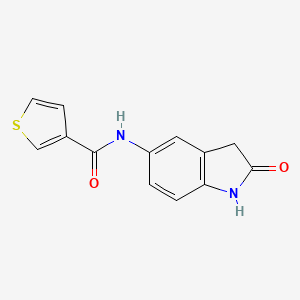

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is a compound that has been studied for its potential therapeutic properties . It is a type of thiophene-based compound, which are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Synthesis Analysis

Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been synthesized through various methods. For instance, one method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid .

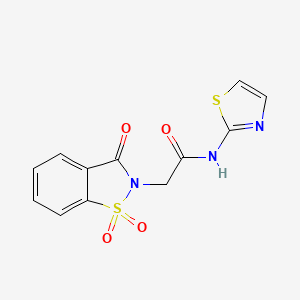

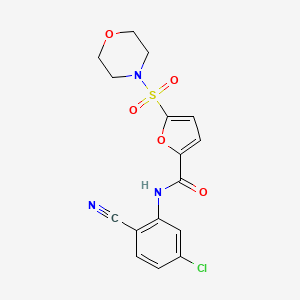

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The interaction of the neutral ligand chlorothiophene in the S1 subsite has been noted .

Chemical Reactions Analysis

Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used in the synthesis of novel thiophene moieties with wider therapeutic activity .

Physical And Chemical Properties Analysis

Thiophene, a key component of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

X-ray Crystallography and Molecular Interactions

Research has utilized X-ray crystallography to analyze the structural properties of similar compounds, which helps in understanding their molecular interactions and stability. For instance, the study by Wawrzycka-Gorczyca and Siwek (2012) on the X-ray crystal structure of a monohydrate of a 2-thioxoimidazolidin-4-one derivative provides insights into the molecular and crystal structure, as well as intermolecular interactions through Hirshfeld surface analysis (Wawrzycka-Gorczyca & Siwek, 2012).

Semiconductor Applications

Certain derivatives have been explored for their potential in electronics, particularly as semiconductors. Yan, Sun, and Li (2013) reported on a novel stable donor-acceptor polymer semiconductor that shows stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013).

Antioxidant Properties

The relationship between electronic and antioxidant properties has been a subject of study, revealing that certain modifications can enhance antioxidant activities. Çavuş et al. (2020) investigated novel carbohydrazones derived from 5-substituted isatins, finding that these modifications can significantly affect antioxidant capabilities, as demonstrated through both theoretical calculations and empirical assays (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Fluorescence Sensing and Metal Ion Detection

The development of chemosensors for metal ion detection is another application area. Fahmi et al. (2019) synthesized a Schiff base derivative immobilized on mesoporous silica for sensing Fe3+ ions, highlighting its potential as a chemosensor due to the quenching of emission intensity in the presence of Fe3+ ions (Fahmi et al., 2019).

Antimicrobial Activity

There's also significant interest in the antimicrobial properties of these compounds. Babu, Pitchumani, and Ramesh (2012) reported on the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showcasing the potential of such compounds in combating microbial resistance (Babu, Pitchumani, & Ramesh, 2012).

Anticancer Activity

The exploration of anticancer properties is crucial. Ai et al. (2017) synthesized 3-methylene-2-oxoindoline-5-carboxamide derivatives that showed potent inhibitory activity against human lung adenocarcinoma cell lines, offering a new avenue for the development of anticancer agents (Ai et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJRMMRODNKUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)

![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)

![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)

![2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)

![7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2794159.png)